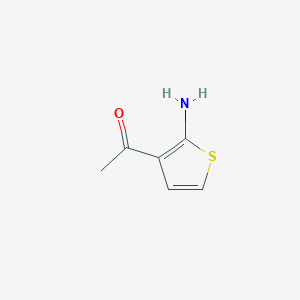

1-(2-Aminothiophen-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminothiophen-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCARDMQPIMTVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008721 | |

| Record name | 1-(2-Aminothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892127-08-1 | |

| Record name | 1-(2-Aminothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminothiophen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Aminothiophen-3-yl)ethanone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-Aminothiophen-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic building block. The 2-aminothiophene scaffold is a prominent structural motif in a multitude of pharmaceuticals and functional materials, making its efficient synthesis a topic of significant interest.[1][2][3] This document will focus on the well-established Gewald reaction, including its mechanistic underpinnings and a detailed, field-proven protocol for the synthesis of the title compound. The content herein is curated to provide researchers and drug development professionals with the necessary technical details and insights to successfully synthesize and characterize this compound.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with a distinct reactivity and metabolic profile.[4] This characteristic has rendered it an invaluable scaffold in medicinal chemistry. Substituted 2-aminothiophenes, in particular, are key intermediates in the synthesis of a wide array of dyes, agrochemicals, and pharmacologically active compounds.[5] Molecules incorporating the 2-aminothiophene moiety have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[6][7] The tranquillizer Brotizolam and the anti-inflammatory drug Tinoridine are notable examples of pharmaceuticals derived from this versatile heterocyclic system.[1][5] Consequently, robust and efficient synthetic routes to access functionalized 2-aminothiophenes, such as this compound, are of paramount importance to the scientific community.

The Gewald Reaction: A Cornerstone in 2-Aminothiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is a multi-component reaction that provides a straightforward and convergent route to polysubstituted 2-aminothiophenes.[8] The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8][9] This one-pot synthesis is highly versatile due to the ready availability of starting materials and the generally mild reaction conditions.[10]

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction has been a subject of study for many years, with the initial steps being well-understood and the role of sulfur being more complex.[8][11] The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[8][11] This is followed by the addition of elemental sulfur, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene. Recent computational studies using density functional theory (DFT) have provided a more detailed picture of the sulfur insertion and cyclization steps, suggesting the formation and interconversion of polysulfide intermediates.[11][12]

Below is a generalized mechanistic pathway for the Gewald reaction:

Caption: Generalized Mechanism of the Gewald Reaction.

Synthesis Pathway for this compound via a Modified Gewald Reaction

While the classical Gewald reaction is highly effective, the direct synthesis of 3-acetyl-2-aminothiophenes requires a modified approach. A successful strategy employs cyanoacetone (3-oxobutanenitrile) and a 1,4-dithiane-2,5-diol as the key starting materials.[1][4][13] This method provides a reliable pathway to the target molecule, this compound.

The overall synthetic workflow can be visualized as follows:

Caption: Experimental Workflow for the Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on a reported protocol.[1]

| Parameter | Value |

| Starting Material 1 | Cyanoacetone (crude) |

| Starting Material 2 | 1,4-Dithiane-2,5-diol |

| Base | Triethylamine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 60 °C |

| Reaction Time | 3 hours |

| Reported Yield | ~41% (for a related derivative) |

Detailed Experimental Protocol

This protocol is adapted from the literature for the synthesis of 3-acetyl-2-aminothiophenes.[1][14]

Preparation of Starting Materials

-

Cyanoacetone (3-Oxobutanenitrile): This reagent can be unstable and is often prepared immediately before use from its sodium salt. To a solution of cyanoacetone sodium salt in water, add dichloromethane. While stirring vigorously, adjust the pH to 1 with concentrated HCl. Separate the organic layer, and extract the aqueous layer again with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure to yield crude cyanoacetone as an oil.[4]

Synthesis of this compound

-

To a solution of crude cyanoacetone (approximately 43 mmol) and 1,4-dithiane-2,5-diol (22 mmol) in 10 mL of DMF, add triethylamine (1 g, 10 mmol) with stirring. A slight increase in temperature may be observed.

-

After 15 minutes of stirring at room temperature, heat the reaction mixture to 60 °C for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

-

To the resulting oily residue, add 50 mL of water and 50 mL of diethyl ether.

-

Add glacial acetic acid dropwise (approximately 1-3 mL) until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., cyclohexane-CH₂Cl₂) to afford this compound as a crystalline solid.[1]

Characterization of this compound

Confirmation of the synthesized product's identity and purity is crucial. Standard spectroscopic techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For 2-aminothiophene derivatives, the amino protons typically appear as a broad singlet between δ 4.0 - 6.5 ppm in the ¹H NMR spectrum. The thiophene ring protons will have characteristic chemical shifts and coupling constants.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic vibrational modes for 2-aminothiophene derivatives include N-H stretching (typically two bands in the 3200 - 3500 cm⁻¹ region), C=C stretching of the thiophene ring (1550 - 1620 cm⁻¹), and the C=O stretch of the acetyl group.[15]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The molecular formula for this compound is C₆H₇NOS, with a molecular weight of 141.19 g/mol .[16]

Conclusion

This technical guide has detailed a robust and reproducible pathway for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. By leveraging a modified Gewald reaction, researchers can efficiently access this valuable building block. The provided mechanistic insights and detailed experimental protocol serve as a comprehensive resource for scientists in the field. Adherence to the described procedures and careful characterization of the final product will ensure the successful synthesis of high-purity this compound for downstream applications.

References

- Organic Chemistry Portal. Gewald Reaction. [Link]

- Wikipedia. Gewald reaction. [Link]

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

- Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. PubMed. [Link]

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

- ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. [Link]

- ResearchGate. 2‐Aminothiophenes by Gewald reaction. [Link]

- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Pharmaffiliates. This compound (BSC). [Link]

- PubChem. 1-(Thiophen-3-yl)ethanone. [Link]

- International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design.

- Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

- Organic Chemistry Portal.

- Narender, T., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical and Scientific Research.

- PubChem. 3'-Aminoacetophenone. [Link]

- 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2021).

- NIST. 3-Aminoacetophenone. [Link]

- NIST. Ethanone, 1-(2-thienyl)-. [Link]

Sources

- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 7. ijpscr.info [ijpscr.info]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 1-(2-Aminothiophen-3-yl)ethanone: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminothiophen-3-yl)ethanone is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. As a substituted 2-aminothiophene, it belongs to a class of compounds renowned for their diverse biological activities and utility as precursors in the synthesis of complex fused heterocyclic systems.[1] The strategic placement of an amino group and an acetyl moiety on the thiophene ring imparts a unique reactivity profile, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Physicochemical and Structural Properties

The structural and physical characteristics of this compound are fundamental to its handling, reactivity, and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | [2] |

| Molecular Weight | 141.19 g/mol | [2] |

| Appearance | Yellowish to brownish crystals | [3] |

| Melting Point | Not explicitly reported for the pure compound. A related isomer, 1-(3-aminothiophen-2-yl)ethanone, has a melting point of 84-88 °C. | [4] |

| Boiling Point | Not available. A related isomer, 1-(3-aminothiophen-2-yl)ethanone, has a boiling point of 120-125 °C at 0.8 mmHg. | [5] |

| Solubility | Insoluble in water. | [4] |

| CAS Number | 892127-08-1 | [2] |

Structural Elucidation and Spectroscopic Data

The definitive structure of this compound has been elucidated through comprehensive spectroscopic analysis.[1]

The ¹H-NMR spectrum provides characteristic signals for the protons in the molecule. In CDCl₃, the aromatic protons on the thiophene ring appear as doublets at approximately δ 6.21 and 7.21 ppm. The protons of the amino group typically resonate as a broad singlet around δ 6.5 ppm, and the methyl protons of the acetyl group appear as a sharp singlet at approximately δ 2.41 ppm.[1]

The ¹³C-NMR spectrum in CDCl₃ shows distinct signals for each carbon environment. The carbonyl carbon of the acetyl group is observed downfield at around δ 191.7 ppm. The carbons of the thiophene ring resonate in the aromatic region, with C2 appearing at approximately δ 162.9 ppm, C3 at δ 117.4 ppm, C4 at δ 127.8 ppm, and C5 at δ 110.1 ppm. The methyl carbon of the acetyl group gives a signal at around δ 30.1 ppm.[1]

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band around 1637 cm⁻¹ corresponds to the C=O stretching of the ketone. The N-H stretching vibrations of the primary amino group are observed as distinct bands in the region of 3300-3500 cm⁻¹.[1]

Mass spectrometric analysis confirms the molecular weight of the compound. The electron impact mass spectrum (EI-MS) shows a molecular ion peak [M]⁺ at m/z = 141, corresponding to the molecular formula C₆H₇NOS.[1]

Tautomerism and Crystal Structure

A significant feature of 2-amino-3-acylthiophenes is the potential for tautomerism and the formation of a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen. This interaction creates a stable six-membered ring-like structure, which influences the molecule's conformation and reactivity.[6] While the specific crystal structure of this compound is not publicly available, studies on analogous 2-amino-3-aroylthiophenes have confirmed this intramolecular hydrogen bonding, leading to a planar arrangement of the thiophene ring and the N-H···O=C system.[6] This structural feature is crucial for its biological activity in certain contexts, such as allosteric modulation of receptors.

Synthesis of this compound

The most prominent and efficient method for the synthesis of this compound is a variation of the Gewald reaction .[1][2][3] This multicomponent reaction is a cornerstone in thiophene chemistry, valued for its operational simplicity and the ability to construct the polysubstituted 2-aminothiophene scaffold in a single step.

Gewald Reaction Protocol

The synthesis involves the reaction of cyanoacetone, an α-mercaptoaldehyde or its equivalent, and a base. A modified Gewald protocol for preparing this compound utilizes 1,4-dithiane-2,5-diol as a stable precursor for the required α-mercaptoacetaldehyde.[1][3]

Step-by-Step Methodology: [1][3]

-

Preparation of Cyanoacetone: Cyanoacetone is typically generated in situ from its more stable sodium salt.

-

Reaction Mixture: The freshly prepared cyanoacetone is dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF).

-

Addition of Dithiane: 1,4-dithiane-2,5-diol is added to the solution.

-

Base Catalysis: A base, such as triethylamine, is added dropwise to the stirred reaction mixture. The base facilitates the key condensation and cyclization steps.

-

Heating: The reaction mixture is heated, typically to around 60°C, for several hours to drive the reaction to completion.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The crude product can be further purified by recrystallization.

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a versatile intermediate for the synthesis of a wide array of heterocyclic compounds, particularly those with therapeutic potential.

Reactions at the Amino Group

The primary amino group at the C2 position is nucleophilic and can readily undergo various transformations.

-

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride yields N-(3-acetylthiophen-2-yl)acetamide.[3][7] This transformation is often employed to protect the amino group or to introduce specific functionalities.

-

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, though careful control of reaction conditions is necessary to avoid over-alkylation.

Reactions involving the Acetyl Group

The ketone functionality of the acetyl group at the C3 position is a handle for further molecular elaboration.

-

Condensation Reactions: The methyl group of the acetyl moiety is sufficiently acidic to participate in condensation reactions with various electrophiles, such as aldehydes and orthoformates.

Synthesis of Fused Heterocycles: Thieno[2,3-d]pyrimidines

One of the most significant applications of this compound and its derivatives is in the synthesis of thieno[2,3-d]pyrimidines .[8][9][10] This fused heterocyclic system is a bioisostere of purine and is a core scaffold in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[8]

General Synthetic Protocol for Thieno[2,3-d]pyrimidin-4(3H)-ones:

A common strategy involves the cyclization of a 2-acylaminothiophene-3-carboxamide derivative.[9] The synthesis of these key intermediates can start from 2-aminothiophene precursors. For instance, a 2-aminothiophene-3-carboxylate can be acylated and then converted to the corresponding carboxamide, which upon treatment with a base, undergoes cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant heterocyclic scaffolds. Its efficient synthesis via the Gewald reaction, coupled with the differential reactivity of its amino and acetyl functional groups, provides medicinal chemists with a powerful tool for the design and development of novel drug candidates. The continued exploration of the chemistry of this and related 2-aminothiophenes will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

- Al-Mansouri, A. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 26(24), 7586. [Link]

- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

- Hirota, T., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]

- Abdel-Rahman, A. A.-H. (2015). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Saudi Chemical Society, 19(5), 539-555. [Link]

- Masurier, N., & Giraud, F. (2022). Thienopyrimidine. MDPI Encyclopedia. [Link]

- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

- Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules, 11(5), 371–376. [Link]

- Edokun, A. O., et al. (2015). SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME 2-AMINOTHIOPHENE DYE PRECURSORS. UNN.

- Pharmaffiliates. (n.d.). This compound (BSC). Pharmaffiliates.

- Abdelwahab, I. A., et al. (2016). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent.

- PubChem. (n.d.). 1-[2-Amino-3-(diethylamino)phenyl]ethanone. PubChem.

- Jelsch, C., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1068. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Acetyl-3-aminothiophene, 97% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Gewald Synthesis of 1-(2-Aminothiophen-3-yl)ethanone: An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the Gewald synthesis, with a specific focus on the preparation of 1-(2-Aminothiophen-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also insights into the reaction's mechanistic underpinnings, practical considerations, and the strategic importance of its products.

Strategic Importance and Applications

Polysubstituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention due to their versatile applications.[1][2] The thiophene ring is often considered a bioisostere of a phenyl group, making it a key component in many biologically active molecules.[3] The 2-aminothiophene scaffold, readily accessible through the Gewald reaction, is a cornerstone for the synthesis of a wide array of derivatives with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.[4][5] The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, including thieno[2,3-d]pyrimidines and other fused heterocyclic systems that are of interest in drug discovery programs.[6][7]

The Gewald Reaction: Mechanistic Insights

The Gewald reaction is a multi-component reaction that efficiently constructs the 2-aminothiophene ring system from simple starting materials.[1][3] The reaction typically involves the condensation of a ketone or aldehyde with an α-activated nitrile in the presence of elemental sulfur and a basic catalyst.[2][3]

The generally accepted mechanism for the Gewald synthesis of this compound proceeds through the following key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. In the context of synthesizing our target molecule, this would typically involve the reaction of a suitable ketone with cyanoacetone. The base, often a secondary amine like morpholine or piperidine, deprotonates the α-carbon of cyanoacetone, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[3]

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the Knoevenagel product. This step introduces the sulfur atom required for the thiophene ring.[3]

-

Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[3]

Experimental Protocols for the Synthesis of this compound

There are several variations of the Gewald reaction. For the synthesis of this compound, a key starting material is cyanoacetone. Due to the lability of cyanoacetone, a modified procedure utilizing a more stable precursor is often employed.[8] However, the classic one-pot, three-component approach is also feasible with careful handling of the reagents.

Protocol 1: Modified Gewald Reaction using a Dithiane Precursor

This method, adapted from Eller and Holzer (2006), utilizes a 1,4-dithiane-2,5-diol as a stable precursor for the required α-mercaptoaldehyde.[8]

Step-by-Step Methodology:

-

Preparation of Cyanoacetone: To a solution of cyanoacetone sodium salt (1.0 eq) in water, add dichloromethane. While stirring vigorously, adjust the pH to 1 with concentrated HCl. Separate the organic layer, and extract the aqueous layer once more with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate. Carefully remove the solvent under reduced pressure, ensuring the bath temperature remains below 30°C. The resulting unstable oil is cyanoacetone and should be used immediately in the next step.

-

Gewald Reaction: To a solution of the freshly prepared cyanoacetone (approx. 2.0 eq) and the appropriate 1,4-dithiane-2,5-diol (1.0 eq) in dimethylformamide (DMF), add triethylamine (approx. 0.5 eq) with stirring. An initial exotherm may be observed.

-

Reaction Progression: Heat the reaction mixture to 60°C for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, remove the DMF under reduced pressure. To the oily residue, add water and diethyl ether. Add glacial acetic acid dropwise until the organic layer becomes clear.

-

Purification: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of cyclohexane and dichloromethane.[8]

Protocol 2: One-Pot Three-Component Gewald Reaction

This protocol is a more direct approach but requires careful control of reaction conditions.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine a suitable ketone (e.g., acetone, 1.0 eq), cyanoacetone (1.1 eq), and elemental sulfur (1.5 eq) in a suitable solvent such as ethanol or DMF.[4][9]

-

Addition of Base: Slowly add a basic catalyst, such as morpholine or triethylamine (0.1-0.2 eq), to the reaction mixture.[4]

-

Reaction Progression: Heat the mixture to a moderate temperature (typically 50-60°C) and stir for several hours. Monitor the reaction's progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is subjected to purification.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[10]

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below is a summary of expected and reported spectroscopic data.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

| ¹H-NMR | δ (ppm): 2.34 (s, 3H, CH₃), 6.13 (d, 1H, J=5.7 Hz, H-4), 7.15 (d, 1H, J=5.7 Hz, H-5), 7.3 (br s, 2H, NH₂) | [8] |

| ¹³C-NMR | δ (ppm): 28.9 (CH₃), 110.5 (C-4), 122.3 (C-5), 124.5 (C-3), 160.8 (C-2), 191.7 (C=O) | [8] |

| IR (KBr) | ν (cm⁻¹): 3420, 3320 (NH₂), 1620 (C=O), 1540, 1420 | [8] |

| MS (EI, 70 eV) | m/z (%): 141 (M⁺, 100), 126 (M⁺-CH₃, 80), 98, 84 | [8] |

Troubleshooting and Practical Considerations

While the Gewald reaction is robust, certain challenges can arise, particularly when using sensitive reagents like cyanoacetone.

-

Instability of Cyanoacetone: Cyanoacetone is prone to self-condensation and polymerization. It is best prepared fresh from its sodium salt and used immediately.[8] Storage, even at low temperatures, is not recommended.

-

Low Yields: Low yields can result from incomplete reaction or the formation of side products.

-

Knoevenagel Condensation: Ensure the base used is sufficiently strong to deprotonate the active methylene compound but not so strong as to promote side reactions. The removal of water formed during this step can drive the equilibrium towards the product.

-

Dimerization: The α,β-unsaturated nitrile intermediate can undergo dimerization, a common side reaction.[7] Careful control of temperature and reagent addition rates can minimize this. In some cases, a two-step procedure where the Knoevenagel adduct is first isolated can improve the overall yield.[3]

-

-

Purification Challenges: The crude product may contain unreacted starting materials, sulfur, and polymeric byproducts.

-

Sulfur Removal: Excess elemental sulfur can often be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (with extreme caution due to its toxicity and flammability) or by hot filtration of a solution of the crude product.

-

Recrystallization: Selecting an appropriate solvent system for recrystallization is crucial. A single solvent or a two-solvent system can be employed.[11][12] For this compound, a mixture of a non-polar solvent like cyclohexane and a more polar solvent like dichloromethane has been reported to be effective.[8]

-

Conclusion and Future Directions

The Gewald synthesis remains a highly efficient and versatile method for the preparation of polysubstituted 2-aminothiophenes. The synthesis of this compound, a key synthetic intermediate, can be achieved through both modified and one-pot procedures, with careful consideration of reagent stability and reaction conditions. The 2-amino and 3-acetyl functionalities of the target molecule provide orthogonal handles for further chemical modification, making it an attractive starting point for the development of novel compounds in the pharmaceutical and materials science fields. Future research may focus on the development of more sustainable and catalytic versions of the Gewald reaction, as well as the exploration of the synthetic utility of this compound in the construction of complex molecular architectures.

References

- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966, 99(1), 94-100. [Link]

- Sabnis, R. W. Sulfur Reports1994, 16(1), 1-17. [Link]

- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Organic Chemistry Portal. [Link]

- Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

- (PDF) Applications substituted 2-aminothiophenes in drug design.

- Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010, (i), 209-246. [Link]

- Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

- Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

- A facile and practical one-pot synthesis of multisubstituted 2-aminothiophenes via imidazole-catalyzed Gewald reaction. Semantic Scholar. [Link]

- Eller, G. A.; Holzer, W. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules2006, 11(5), 371-376. [Link]

- Two-Solvent Recrystalliz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 5. ijpbs.com [ijpbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. ocw.mit.edu [ocw.mit.edu]

A Spectroscopic Guide to 1-(2-Aminothiophen-3-yl)ethanone: Unveiling the Molecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminothiophen-3-yl)ethanone is a substituted aminothiophene, a class of heterocyclic compounds that form the structural core of numerous biologically active molecules and pharmaceutical agents. The precise arrangement of the amino, acetyl, and thiophene moieties dictates the compound's chemical reactivity, potential for hydrogen bonding, and overall three-dimensional shape, which are critical determinants of its interaction with biological targets. Accurate and unambiguous structural confirmation is therefore a foundational requirement for any research or development endeavor involving this molecule.

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal identification and characterization of this compound. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure with atom numbering, which will be referenced throughout the spectroscopic analysis.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on the placement and connectivity of the atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The spectrum for this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃).[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.15 | d | 5.7 | 1H | H-5 (Thiophene) |

| 6.65 | d | 5.7 | 1H | H-4 (Thiophene) |

| 6.15 (broad) | s | - | 2H | -NH₂ |

| 2.41 | s | - | 3H | -COCH₃ |

Expert Interpretation:

-

Thiophene Protons (H-4 and H-5): The two doublets at 7.15 and 6.65 ppm are characteristic of vicinal protons on a thiophene ring. The coupling constant of 5.7 Hz confirms their adjacent positions. The downfield shift of H-5 compared to H-4 is expected due to the deshielding effect of the lone pair of electrons on the sulfur atom.

-

Amine Protons (-NH₂): The broad singlet at 6.15 ppm, integrating to two protons, is characteristic of a primary amine. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Acetyl Protons (-COCH₃): The sharp singlet at 2.41 ppm, integrating to three protons, is indicative of a methyl group attached to a carbonyl carbon. Its singlet nature confirms the absence of adjacent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The data was acquired at 75.43 MHz in CDCl₃.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 192.1 | C=O (C6) |

| 156.4 | C2 |

| 129.8 | C5 |

| 119.5 | C4 |

| 116.6 | C3 |

| 28.5 | -CH₃ (C7) |

Expert Interpretation:

-

Carbonyl Carbon (C6): The signal at 192.1 ppm is in the characteristic downfield region for a ketone carbonyl carbon.

-

Thiophene Carbons (C2, C3, C4, C5): The four signals between 116.6 and 156.4 ppm correspond to the carbons of the thiophene ring. C2, being attached to the electron-donating amino group, is the most deshielded at 156.4 ppm. C3, attached to the acetyl group, appears at 116.6 ppm.

-

Methyl Carbon (C7): The upfield signal at 28.5 ppm is typical for a methyl carbon of an acetyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound was recorded as a KBr pellet.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3425, 3318 | Strong | N-H stretching (amine) |

| 1611 | Strong | C=O stretching (ketone) |

| 1541 | Strong | N-H bending (amine) |

| 1431 | Medium | C=C stretching (thiophene) |

| 732 | Strong | C-S stretching (thiophene) |

Expert Interpretation:

-

N-H Stretching: The two sharp bands at 3425 and 3318 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂) group.

-

C=O Stretching: The strong absorption at 1611 cm⁻¹ is indicative of a conjugated ketone. The frequency is lower than that of a simple aliphatic ketone due to the electron-donating effect of the aminothiophene ring, which reduces the double bond character of the carbonyl group.

-

N-H Bending: The band at 1541 cm⁻¹ corresponds to the scissoring vibration of the primary amine.

-

C=C and C-S Stretching: The absorptions at 1431 cm⁻¹ and 732 cm⁻¹ are consistent with the aromatic C=C and C-S stretching vibrations of the thiophene ring, respectively.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound was obtained using electron ionization (EI) at 70 eV.[1]

| m/z | Relative Intensity (%) | Assignment |

| 141 | 100 | [M]⁺ (Molecular Ion) |

| 126 | 75 | [M - CH₃]⁺ |

| 98 | 45 | [M - COCH₃]⁺ |

Expert Interpretation:

-

Molecular Ion Peak: The peak at m/z 141 corresponds to the molecular weight of the compound (C₆H₇NOS), confirming its elemental composition. Its high relative intensity (100%) suggests a relatively stable molecular ion.

-

Fragmentation Pattern: The major fragmentation pathway involves the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 126. Another significant fragment at m/z 98 results from the cleavage of the bond between the thiophene ring and the acetyl group, leading to the loss of an acetyl radical (•COCH₃).

The following diagram illustrates the proposed primary fragmentation pathway in EI-MS.

Caption: Proposed EI-MS fragmentation of this compound.

IV. Experimental Protocols

The following are detailed, self-validating protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

This protocol is designed for a standard 300 MHz or higher NMR spectrometer.

Caption: Workflow for NMR data acquisition and processing.

Trustworthiness: The use of a deuterated solvent with a known residual peak for calibration ensures the accuracy of the chemical shifts. Shimming the magnetic field to achieve sharp, symmetrical peaks is crucial for resolving coupling patterns and accurate integration.

IR Spectroscopy Protocol (KBr Pellet Method)

This is a standard method for obtaining IR spectra of solid samples.

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Trustworthiness: The transparency of the KBr pellet is a key indicator of proper sample preparation; an opaque pellet will scatter the IR beam, leading to a poor-quality spectrum. Running a background scan negates atmospheric (e.g., CO₂, H₂O) absorptions.

Mass Spectrometry Protocol (EI-MS)

This protocol is suitable for a standard GC-MS or a direct insertion probe MS with an electron ionization source.

-

Sample Introduction: Introduce a small amount of the sample (typically in a suitable volatile solvent like dichloromethane or methanol for GC-MS, or directly on a probe for solid analysis) into the instrument.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-300, to detect the molecular ion and key fragments.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion peak.

Trustworthiness: The use of a standard ionization energy (70 eV) allows for comparison of the obtained fragmentation pattern with established mass spectral libraries, aiding in structural confirmation. Calibration of the mass analyzer with a known standard ensures the accuracy of the measured m/z values.

V. Conclusion

The combination of NMR, IR, and MS provides a detailed and complementary spectroscopic profile of this compound. Each technique offers unique insights into the molecular structure, from the carbon-hydrogen framework and functional groups to the molecular weight and fragmentation behavior. The data and protocols presented in this guide serve as an authoritative reference for the unambiguous identification and characterization of this important heterocyclic building block, ensuring the scientific integrity of research and development activities.

References

- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

- SpectraBase. 1-(2-AMINO-4-METHYL-3-THIENYL)-ETHANONE. [Link]

- Eller, G. A., & Holzer, W. (2006). Data from: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

Sources

Physical and chemical properties of 1-(2-Aminothiophen-3-yl)ethanone.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Aminothiophen-3-yl)ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth analysis of its structural features, reactivity, and spectroscopic characterization. The synthesis of this compound via the Gewald reaction is detailed, and a thorough examination of its spectroscopic data is presented, drawing comparisons with closely related analogues. This guide is intended to serve as a valuable resource for researchers utilizing this versatile building block in the design and synthesis of novel molecular entities.

Introduction: The Significance of the 2-Aminothiophen-3-yl Acetyl Scaffold

The 2-aminothiophene moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.[1][2] The introduction of an acetyl group at the 3-position, as seen in this compound, provides a key synthetic handle for further molecular elaboration. This arrangement of functional groups—a nucleophilic amine, an aromatic thiophene ring, and an electrophilic acetyl group—offers a rich platform for the construction of complex heterocyclic systems.[3] Understanding the interplay of these functionalities is paramount for its effective use in synthetic campaigns.

Molecular and Physical Properties

This compound, with the CAS number 892127-08-1, is a molecule of significant synthetic utility.[4] While specific experimental data for its physical properties are not extensively reported in the literature, we can infer and compare its characteristics with closely related isomers and analogues.

| Property | Value/Information | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(2-amino-3-thienyl)ethanone, Ethanone, 1-(2-amino-3-thienyl)- | [4] |

| CAS Number | 892127-08-1 | [4] |

| Molecular Formula | C₆H₇NOS | [4] |

| Molecular Weight | 141.19 g/mol | [4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Data not available. For comparison, the isomer 1-(3-aminothiophen-2-yl)ethanone has a melting point of 84-88 °C. | [2] |

| Boiling Point | Data not available. The isomer 1-(3-aminothiophen-2-yl)ethanone has a boiling point of 120-125 °C at 0.8 mmHg. | [2] |

| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like ethanol, DMF, and DMSO. The isomer 1-(3-aminothiophen-2-yl)ethanone is reported to be insoluble in water. | Inferred,[2] |

Synthesis of this compound: The Gewald Reaction

The most prominent and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction.[3][5] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. A specific synthesis for this compound has been reported, utilizing a modified Gewald approach.[5][6]

Reaction Scheme

Caption: Modified Gewald synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the synthesis of 1-(2-Amino-3-thienyl)ethanone (4a) as described by Al-Mourabit and Thoret (2011).[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve crude 1,4-dithian-2,5-diol (22 mmol) and cyanoacetone (43 mmol) in dimethylformamide (DMF, 10 mL).

-

Base Addition: To the stirred solution, add triethylamine (10 mmol). An initial slight increase in temperature may be observed.

-

Heating: After 15 minutes of stirring at room temperature, heat the reaction mixture to 60 °C for 3 hours.

-

Work-up:

-

Remove the DMF under reduced pressure.

-

To the resulting oily residue, add water (50 mL) and diethyl ether (50 mL).

-

Acidify the mixture with glacial acetic acid (approximately 1–3 mL) until the organic layer becomes clear.

-

-

Extraction and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel.

-

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the electronic properties of its constituent functional groups. The electron-donating amino group activates the thiophene ring towards electrophilic substitution, while also serving as a potent nucleophile. The acetyl group, being electron-withdrawing, deactivates the ring to some extent and provides an electrophilic center for nucleophilic addition.

Reactivity of the 2-Amino Group

The amino group can readily undergo acylation, alkylation, and diazotization reactions. It can also participate in condensation reactions with carbonyl compounds to form Schiff bases, which are valuable intermediates for the synthesis of more complex heterocyclic systems.[2]

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic attack, with the position of substitution influenced by the directing effects of the amino and acetyl groups. The electron-donating amino group directs electrophiles to the ortho and para positions (C3 and C5), while the electron-withdrawing acetyl group directs to the meta position (C4). The overall outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions.

Reactions of the Acetyl Group

The carbonyl group of the acetyl moiety can undergo a variety of classical ketone reactions, including reduction to the corresponding alcohol, oxidation, and condensation reactions at the alpha-carbon.

Spectroscopic Characterization

¹H NMR Spectroscopy

In the ¹H NMR spectrum, one would expect to see distinct signals for the methyl protons of the acetyl group, the protons of the amino group, and the aromatic protons on the thiophene ring. The chemical shifts will be influenced by the electronic environment. For instance, the methyl protons of the acetyl group in 1-(2-Amino-5-nitro-3-thienyl)ethanone appear as a singlet at δ 2.40 ppm.[5] The amino protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The thiophene ring protons will appear in the aromatic region, with their coupling constants providing information about their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the acetyl group (typically in the range of δ 190-200 ppm), the methyl carbon of the acetyl group (around δ 25-30 ppm), and the carbons of the thiophene ring. The chemical shifts of the thiophene carbons will be influenced by the substituents. In 1-(2-Amino-5-nitro-3-thienyl)ethanone, the carbonyl carbon appears at δ 194.2 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the conjugated ketone.

-

C=C stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the thiophene ring.

Mass Spectrometry

Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can offer valuable structural information. For 1-(2-Amino-5-nitro-3-thienyl)ethanone, the molecular ion peak (M⁺) is observed at m/z 186.[5]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related aminothiophene derivatives suggests the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: It serves as a precursor for the synthesis of various fused heterocyclic systems, such as thienopyrimidines and thienopyridines, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

-

Materials Science: Thiophene-based compounds are of great interest in the development of organic electronic materials, including conducting polymers and dyes. The functional groups on this compound allow for its incorporation into larger conjugated systems.

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and spectroscopic characterization. By understanding the nuances of its reactivity and handling, researchers can effectively utilize this building block to advance the development of novel and functional molecules.

References

- Al-Mourabit, A., & Thoret, S. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 16(5), 371-378. [Link]

- PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information.

- Pharmaffiliates. (n.d.). This compound (BSC).

- Al-Mourabit, A., & Thoret, S. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate.

- PubChem. (n.d.). 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. National Center for Biotechnology Information.

- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

- PubChem. (n.d.). 2'-Aminoacetophenone. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-[2-Amino-3-(diethylamino)phenyl]ethanone. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. National Center for Biotechnology Information.

- Prasad, K. C., et al. (2014). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 4(3), 1-7. [Link]

- ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from....

- The Good Scents Company. (n.d.). 3-acetyl thiophene.

- National Center for Biotechnology Information. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PubMed Central.

- MDPI. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules.

- ResearchGate. (n.d.). Synthesis and spectroscopic characterization of some lanthanide(III) nitrate complexes of 3-[3-carboxyethyl-4,5-dimethylthiophene-2-yl)azo]pent-2,4-dione.

- Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph).

- ResearchGate. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.

Sources

Strategic Selection of Starting Materials for the Synthesis of 1-(2-Aminothiophen-3-yl)ethanone

An In-depth Technical Guide:

Authored by a Senior Application Scientist

Introduction: The Significance of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their remarkable versatility and frequent appearance in biologically active compounds. These are often referred to as "privileged scaffolds." The 2-aminothiophene core is a quintessential example of such a scaffold, forming the structural basis for a wide array of pharmaceuticals and drug candidates.[1][2] Its utility stems from its role as a bioisostere of the benzene ring, offering similar physicochemical properties but with a distinct electronic profile that can be fine-tuned for optimal drug-receptor interactions.[3][4]

The specific derivative, 1-(2-aminothiophen-3-yl)ethanone, is a particularly valuable building block. It serves as a crucial intermediate in the synthesis of complex heterocyclic systems, most notably thieno[3,2-c]pyridines, which are the core of several potent antiplatelet agents that antagonize the P2Y12 receptor.[3] The presence of three distinct functional handles—the primary amine, the ketone, and the thiophene ring itself—provides chemists with multiple avenues for structural elaboration and the development of novel therapeutic agents targeting a spectrum of diseases.[2][5]

This guide provides an in-depth analysis of the primary synthetic route to this compound, focusing on the rationale behind the selection of starting materials and the mechanistic principles that ensure a successful and efficient synthesis.

Part 1: The Gewald Reaction - A Foundational Approach to 2-Aminothiophenes

The most robust and widely adopted method for constructing the 2-aminothiophene ring is the Gewald aminothiophene synthesis, first reported by Karl Gewald in the 1960s.[1][6] This powerful one-pot, multicomponent reaction brings together three fundamental starting materials:

-

An α-methylene carbonyl compound (a ketone or aldehyde).

-

An activated nitrile (e.g., malononitrile or an α-cyanoester).

-

Elemental sulfur .

The reaction is typically facilitated by a base catalyst, such as an amine (e.g., morpholine or diethylamine).[7][8]

The generally accepted mechanism proceeds through several key stages.[6][9] It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable α,β-unsaturated nitrile intermediate.[9][10] The subsequent steps, involving the addition of sulfur, are complex and have been the subject of detailed computational studies.[9] The process involves the formation of a sulfur-adduct, followed by an intramolecular attack of the sulfur anion onto the nitrile group. A final cyclization and tautomerization (aromatization) yields the stable 2-aminothiophene product.[6][10]

Part 2: A Modified Gewald Strategy for 3-Acetyl-2-aminothiophenes

A direct synthesis of this compound using the classical Gewald reaction is not feasible. The nature of the activated nitrile (e.g., malononitrile or ethyl cyanoacetate) dictates that the substituent at the 3-position will be a cyano (-CN) or ester (-COOR) group, respectively.[11][12] To introduce an acetyl (-COCH₃) group at this position, a modified approach is required, centered on a strategic choice of starting materials that deviates from the classical trio.

A novel and efficient synthesis has been developed that prepares 3-acetyl-2-aminothiophenes by reacting cyanoacetone with 1,4-dithiane-2,5-diols in the presence of a base.[13][14] This method cleverly circumvents the limitations of the original reaction.

Core Starting Materials and Their Rationale

-

Cyanoacetone (3-Oxobutanenitrile): This is the cornerstone of the modified synthesis. Its selection is a prime example of synthetic efficiency, as it serves a dual purpose. It possesses the requisite activated methylene group (alpha to the nitrile) to initiate the condensation, and it carries the acetyl moiety that will become the C3-substituent in the final product.[3][12]

-

1,4-Dithiane-2,5-diols: These compounds function as stable, odorless, and easy-to-handle synthetic equivalents of α-mercaptoaldehydes or α-mercaptoketones.[13] These mercapto-carbonyl compounds are the true intermediates in the Gewald cyclization, but they are often unstable and difficult to isolate. The dithiane effectively serves as a masked precursor that releases the necessary reactive species in situ under basic conditions. The choice of substituents on the dithiane determines the final substituents at the C4 and C5 positions of the thiophene ring.[13][14]

-

Base Catalyst (Triethylamine): A non-nucleophilic organic base like triethylamine is ideal. Its role is to facilitate the deprotonation of the activated methylene group in cyanoacetone, initiating the reaction cascade without competing as a nucleophile.[13]

The logical flow for this modified synthesis is visualized below.

Part 3: Experimental Protocols and Representative Data

Adherence to validated protocols is paramount for reproducibility and safety. The following methodologies are based on established literature procedures.

Protocol 1: Preparation of Cyanoacetone (3-Oxobutanenitrile)[3]

Caution: Cyanoacetone is labile and should be prepared fresh and used promptly.

-

Dissolve cyanoacetone sodium salt (5.25 g, 50 mmol) in deionized water (150 mL) in a separatory funnel.

-

Add dichloromethane (100 mL) to the funnel.

-

While stirring the biphasic mixture vigorously, carefully adjust the pH of the aqueous layer to ~1 by the dropwise addition of concentrated HCl.

-

Separate the organic (bottom) layer. Extract the aqueous layer with a fresh portion of dichloromethane (100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and carefully concentrate the filtrate under reduced pressure without heating to yield crude cyanoacetone as an oil. Proceed immediately to the next step.

Protocol 2: Synthesis of this compound[12][13]

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve crude cyanoacetone (e.g., 3.60 g, ~43 mmol) and 1,4-dithiane-2,5-diol (3.35 g, 22 mmol) in dimethylformamide (DMF, 10 mL).

-

With stirring, add triethylamine (1 g, 10 mmol). An initial exotherm may be observed.

-

Heat the reaction mixture to 60 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the DMF under reduced pressure.

-

To the resulting oily residue, add water (50 mL) and diethyl ether (50 mL).

-

Add glacial acetic acid dropwise until the organic layer becomes clear and the product precipitates or partitions cleanly.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from cyclohexane-CH₂Cl₂) or column chromatography to afford the title compound.

Data Summary: Synthesis of Substituted 3-Acetyl-2-aminothiophenes

The versatility of this method allows for the synthesis of various derivatives by using substituted 1,4-dithiane-2,5-diols.

| Entry | R⁴ Substituent | R⁵ Substituent | Yield (%) | Reference |

| 1 | H | H | ~40-50% | [13] |

| 2 | CH₃ | H | 41% | [3][13] |

| 3 | Ph | H | N/A | [13] |

| 4 | -(CH₂)₄- | N/A | ~40-50% | [13] |

Table 1: Representative yields for the synthesis of 3-acetyl-2-aminothiophenes using the modified Gewald reaction with different 1,4-dithiane-2,5-diol precursors.

Conclusion

The synthesis of this compound is a testament to the ingenuity of modern organic chemistry, requiring a thoughtful deviation from a classic named reaction. The successful preparation of this high-value building block hinges on the strategic selection of cyanoacetone as a bifunctional starting material and a 1,4-dithiane-2,5-diol as a stable precursor to the reactive sulfur-containing species. This modified Gewald approach is robust, efficient, and provides a clear path to a key scaffold in contemporary drug discovery. Understanding the causality behind these experimental choices not only ensures the successful synthesis of the target molecule but also empowers researchers to adapt and innovate in the synthesis of other complex heterocyclic systems.

References

- Organic Chemistry Portal. Gewald Reaction. [Link]

- Wikipedia. Gewald reaction. [Link]

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.The Journal of Organic Chemistry.

- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.The Journal of Organic Chemistry. [Link]

- semanticscholar.org.

- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.Molecules. [Link]

- Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction.PubMed. [Link]

- semanticscholar.org. Methods for the synthesis of 2-aminothiophenes and their reactions (review). [Link]

- Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.PubMed Central. [Link]

- arkat-usa.org. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

- ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. [Link]

- ResearchGate. (PDF) First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

- Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.ACS Omega. [Link]

- Méndez, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene.PubMed Central. [Link]

- ijpbs.com.

- ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

- National Institutes of Health (NIH). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]

- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

- National Institutes of Health (NIH). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of the 2-Aminothiophene Scaffold

An In-Depth Technical Guide to the Biological Activity of 2-Aminothiophene Derivatives

The 2-aminothiophene framework is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Thiophene itself is a recognized bioisostere of the phenyl group, allowing it to modulate physicochemical properties while maintaining or enhancing biological interactions.[1] The addition of an amino group at the C-2 position imparts a unique electronic and structural character, transforming the scaffold into a versatile synthon for creating a vast library of biologically active molecules.[3][5] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a subject of intense investigation.[2][3][6]

The synthetic accessibility of 2-aminothiophenes, primarily through the robust and highly adaptable Gewald multicomponent reaction, has significantly contributed to their prominence.[7][8] This reaction allows for the straightforward, one-pot synthesis of highly functionalized thiophenes from simple starting materials, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7] This guide provides a detailed exploration of the synthesis, key biological activities, and therapeutic potential of 2-aminothiophene derivatives for researchers and drug development professionals.

Core Synthesis: The Gewald Reaction

The Gewald reaction, first reported in 1961, remains the most efficient and widely utilized method for synthesizing substituted 2-aminothiophenes.[3][7] It is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a basic catalyst.[7][8] The reaction's versatility allows for the introduction of diverse substituents at the 3, 4, and 5-positions of the thiophene ring, making it invaluable for generating chemical libraries for biological screening.[7][9]

Experimental Protocol: General Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a classic Gewald synthesis, a method frequently cited for its efficiency.[10][11]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a basic catalyst, such as morpholine or diethylamine (approx. 0.2 eq), to the mixture.[12] An exothermic reaction may occur, requiring cooling in an ice bath to maintain control.[10]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.

-

Work-up: Upon completion, evaporate the solvent under reduced pressure.

-

Extraction & Purification: Extract the residue with a suitable organic solvent like diethyl ether.[10] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a solvent such as ethanol to yield the final crystalline product.

Anticancer Activity

2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, demonstrating significant antiproliferative activity against a range of human cancer cell lines, including cervical (HeLa), pancreatic (PANC-1), and non-small cell lung cancer (A549).[13][14][15] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

Mechanism of Action

The anticancer effects of these derivatives are frequently attributed to their ability to interfere with cell cycle progression and induce apoptosis.[13][15] Key mechanisms include:

-

Inhibition of Tubulin Polymerization: Certain derivatives, such as 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the microtubule network essential for cell division.[15] This disruption leads to cell cycle arrest, typically at the G2/M phase.[15]

-

Kinase Inhibition: Many signaling pathways that drive cancer proliferation are dependent on protein kinases. Thiophene-based compounds have been identified as potent inhibitors of various kinases, including atypical Protein Kinase C (aPKC) and WEE1 kinase, thereby blocking downstream growth signals.[15][16]

-

Induction of Apoptosis: By causing significant cellular stress through cell cycle arrest and pathway inhibition, these compounds can trigger programmed cell death (apoptosis), often indicated by the enhanced expression of caspases 3 and 9.[15]

-